molecular formula C21H20N2O B13998233 1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone CAS No. 63570-14-9

1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone

Cat. No.: B13998233
CAS No.: 63570-14-9
M. Wt: 316.4 g/mol
InChI Key: CDLODEJLVMAILM-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone typically involves the reaction of 1,2-diphenylethanone with 4,5,6,7-tetrahydroindazole under specific conditions. One common method is the condensation reaction, where the ketone group of 1,2-diphenylethanone reacts with the amine group of 4,5,6,7-tetrahydroindazole in the presence of a catalyst such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethanone: A precursor in the synthesis of the target compound.

    4,5,6,7-Tetrahydroindazole: Another precursor with similar structural features.

    Indazole Derivatives: Compounds with the indazole core structure, which may have similar biological activities.

Uniqueness

1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone is unique due to the combination of the diphenylethanone and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63570-14-9

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

1,2-diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone

InChI

InChI=1S/C21H20N2O/c24-21(17-11-5-2-6-12-17)20(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)15-22-23/h1-6,9-12,15,20H,7-8,13-14H2

InChI Key

CDLODEJLVMAILM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=NN2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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